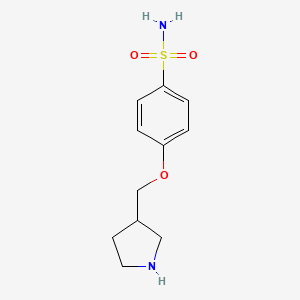

4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrrolidin-3-ylmethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-17(14,15)11-3-1-10(2-4-11)16-8-9-5-6-13-7-9/h1-4,9,13H,5-8H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSNLRKSDUHVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide is primarily utilized in medicinal chemistry due to its potential biological activity. Sulfonamides are known for their diverse mechanisms of action, often serving as antibacterial agents. The incorporation of the pyrrolidine moiety enhances its interaction with biological systems, making it a candidate for further pharmacological studies.

Pharmacology

In pharmacology, this compound is being investigated for its potential therapeutic effects. The unique combination of functional groups may confer properties that could be beneficial in treating various diseases. For instance:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections.

- Anticancer Potential : The ability to selectively target proteins involved in cancer pathways is a promising area for research.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide | Similar sulfonamide structure | Different pyrrolidine substitution |

| 4-Aminobenzenesulfonamide | Lacks methoxy group; contains an amino group | Established antibacterial properties |

| 4-(Morpholinomethyl)benzenesulfonamide | Morpholine instead of pyrrolidine | Potentially different biological activity |

| N-(pyrrolidin-3-yl)methanesulfonamide | Contains a methanesulfonamide structure | May exhibit distinct pharmacological effects |

This table highlights the structural diversity among related compounds and underscores the uniqueness of this compound in terms of its functional groups and potential applications.

Future Research Directions

The future applications of this compound could be vast, particularly in the following areas:

- Drug Development : Further exploration into its pharmacological properties could lead to new therapeutic agents targeting specific diseases.

- Synthetic Chemistry : Its ability to participate in nucleophilic substitution reactions makes it valuable in synthesizing new derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of proteases, preventing them from catalyzing the hydrolysis of peptide bonds. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Quinazolinone-Based Sulfonamides

- Example : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide ().

- Key Data : Exhibited 47.1% COX-2 inhibition at 20 μM.

- Comparison: The quinazolinone group introduces planar aromaticity and hydrogen-bonding sites, contrasting with the non-aromatic, flexible pyrrolidine in the target compound. This structural difference may explain the former’s selective COX-2 inhibition, while the pyrrolidine-methoxy group could favor interactions with polar enzyme pockets (e.g., hCA) .

Pyrazoline and Dihydrothiazole Derivatives

- Example: 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides () and 4-[(3-phenyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulfonamides ().

- Key Data : Demonstrated dual hCA/hCOX-2 inhibition () or cytotoxicity ().

- The pyrrolidine-methoxy group’s flexibility may reduce selectivity but improve solubility .

Substituent Heteroatom Effects

Selenium-Containing Derivatives

Chlorophenoxy Derivatives

- Example: 4-(4-Chlorophenoxy)benzene-1-sulfonamide ().

- Key Data : Soluble in DMSO and chloroform; molecular weight = 283.73 g/mol.

- Comparison: The electron-withdrawing chlorophenoxy group may enhance membrane permeability compared to the electron-donating pyrrolidine-methoxy group, affecting bioavailability .

Nitrogen-Containing Ring Systems

Pyrrolidinone Derivatives

- Example: 4-[2-[(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)amino]ethyl]benzenesulfonamide ().

- Key Data : pKa = 10.16; density = 1.43 g/cm³.

Biological Activity

4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide, also known by its chemical formula CHNOS, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound features a pyrrolidine ring and a methoxy group, which contribute to its reactivity and interaction with biological targets. Despite limited direct research specifically addressing its biological activity, the structural components suggest significant pharmacological potential.

Sulfonamides are known for their diverse mechanisms of action, primarily as inhibitors of bacterial folate synthesis. The presence of the pyrrolidine moiety in this compound may enhance its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Biological Effects

- Antimicrobial Activity : Sulfonamides traditionally exhibit antibacterial properties by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The structural similarity of this compound to known sulfa drugs suggests it may possess similar antimicrobial effects.

- Anticancer Properties : Compounds containing sulfonamide groups have been explored for their anticancer activities. Although specific studies on this compound are scarce, related sulfonamides have shown effects on cancer cell proliferation and apoptosis.

- Cardiovascular Effects : Research on related benzene sulfonamides indicates potential impacts on cardiovascular parameters such as perfusion pressure and coronary resistance. These effects could be mediated through calcium channel inhibition or other mechanisms affecting vascular smooth muscle function .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will dictate its efficacy and safety profile.

| Parameter | Description |

|---|---|

| Absorption | Expected to be moderate due to the polar sulfonamide group. |

| Distribution | Likely distributed in tissues due to lipophilicity from the pyrrolidine ring. |

| Metabolism | Potentially metabolized by hepatic enzymes; specific pathways require further study. |

| Excretion | Primarily via renal pathways; monitoring for nephrotoxicity is advisable. |

Future Research Directions

Given the promising structural characteristics of this compound, future research should focus on:

- In Vitro Studies : Conducting cell-based assays to evaluate antimicrobial and anticancer activities.

- In Vivo Studies : Animal models can help assess pharmacokinetic parameters and therapeutic efficacy.

- Mechanistic Studies : Elucidating the molecular interactions with relevant biological targets will be crucial for understanding its full potential.

Q & A

Q. What are the recommended synthetic routes for 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of the pyrrolidine ring followed by coupling with a sulfonamide-bearing benzene derivative. Key steps include:

- Coupling Reactions : Use of Mitsunobu or nucleophilic substitution reactions to attach the pyrrolidin-3-ylmethoxy group to the benzene ring .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product. Purity can be confirmed via HPLC (≥95% purity threshold) .

- Yield Optimization : Adjust reaction temperature (e.g., 60–80°C for 12–24 hours) and stoichiometric ratios (1:1.2 for benzene-sulfonamide to pyrrolidine derivatives) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. Parameters such as R factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability .

- Spectroscopy :

- NMR : H and C NMR to verify substituent positions and hydrogen bonding (e.g., NH peaks at δ 7.5–8.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and stability .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to optimize the synthesis of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. Software like Gaussian or ORCA can predict activation energies and optimize reaction conditions .

- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) .

- Validation : Compare computational predictions with experimental yields (e.g., ±5% error margin) and adjust parameters iteratively .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental results in the biological activity of sulfonamide derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate using multiple assays (e.g., enzymatic inhibition vs. cell-based assays) to rule out false positives .

- Structural Analysis : Perform SC-XRD or molecular docking to verify binding modes. Discrepancies may arise from protonation states or solvation effects .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify outliers in biological datasets caused by impurities or assay variability .

Q. What considerations are critical in scaling up the synthesis of this compound from laboratory to pilot plant scale?

- Methodological Answer :

- Reactor Design : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .

- Process Control : Implement PAT (Process Analytical Technology) tools like in-line IR spectroscopy for real-time monitoring .

- Safety Protocols : Adhere to chemical hygiene plans (e.g., fume hoods for volatile intermediates) and conduct hazard assessments for large-scale solvent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.